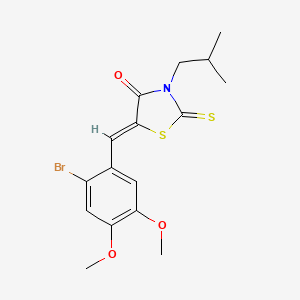![molecular formula C14H21FN2O2S B4756605 1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4756605.png)
1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, commonly known as F13714, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known for its ability to modulate the activity of certain receptors in the brain. In
Mécanisme D'action
The mechanism of action of F13714 involves its ability to modulate the activity of the sigma-1 receptor and the dopamine D3 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling and protein folding. F13714 has been shown to bind to the sigma-1 receptor and modulate its activity, which can have various effects on cellular processes. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine signaling in the brain. F13714 has been shown to act as a partial agonist at the dopamine D3 receptor, which can modulate dopamine signaling.
Biochemical and Physiological Effects
F13714 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in animal models of pain, which may be related to its modulation of the sigma-1 receptor. It has also been shown to have anti-addictive effects in animal models of drug addiction, which may be related to its modulation of the dopamine D3 receptor. Additionally, F13714 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be related to its modulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
F13714 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential therapeutic applications. Additionally, F13714 has been shown to have a favorable safety profile in preclinical studies, which is important for the development of new drugs. However, one limitation of F13714 is that it has not yet been studied in clinical trials, so its potential therapeutic effects in humans are still unknown.
Orientations Futures
There are several future directions for research on F13714. One area of research could be the development of new analogs of F13714 that have improved pharmacological properties. Another area of research could be the investigation of F13714's potential therapeutic effects in clinical trials. Additionally, further studies could be conducted to elucidate the mechanism of action of F13714 and its effects on various cellular processes. Finally, research could be conducted to investigate the potential of F13714 as a tool for studying the sigma-1 receptor and the dopamine D3 receptor.
Applications De Recherche Scientifique
F13714 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, specifically the sigma-1 receptor and the dopamine D3 receptor. These receptors are involved in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. F13714 has been studied for its potential therapeutic effects in these areas.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c15-14-7-2-1-6-13(14)12-20(18,19)16-8-5-11-17-9-3-4-10-17/h1-2,6-7,16H,3-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFFUVCPKZNPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



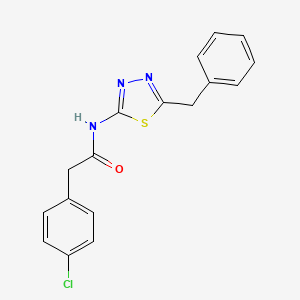
![ethyl 2-{[2-cyano-3-(2,4-diethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4756537.png)
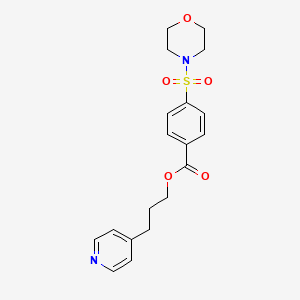
![7-(4-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4756546.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4756550.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4756570.png)
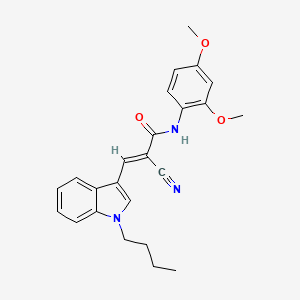
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4756581.png)
![7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4756584.png)
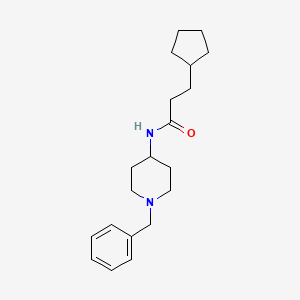
![N-(4-fluoro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4756595.png)
![5-phenyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4756615.png)
![2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4756626.png)
